3-Tert-butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid
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Overview
Description
3-Tert-butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid typically involves multiple steps, including the formation of an amide from an amine and a carboxylic acid, followed by epoxidation and ring-opening reactions. Common reagents used in these processes include tert-butyl chloroformate, epoxides, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions often involve controlled temperatures and pH levels to ensure selective reactivity .
Major Products
The major products formed from these reactions include various substituted derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Tert-butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid is widely used in scientific research, including:
Chemistry: As a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: In the development of biochemical assays and as a probe for studying enzyme activity.
Medicine: As a precursor for pharmaceutical compounds and in drug discovery research.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes, altering their activity and leading to changes in biochemical pathways. The bicyclic structure allows for specific binding interactions, making it a valuable tool in studying molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester
- 1-(tert-Butoxycarbonyl)-3,4-epoxypyrrolidine
- 1-Boc-3,4-epoxypyrrolidine
Uniqueness
Compared to similar compounds, 3-Tert-butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid offers unique reactivity due to its specific bicyclic structure, making it particularly useful in specialized chemical and pharmaceutical applications .
Properties
Molecular Formula |
C11H17NO5 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxabicyclo[3.1.0]hexane-3-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-11(8(13)14)4-6-7(5-11)16-6/h6-7H,4-5H2,1-3H3,(H,12,15)(H,13,14) |
InChI Key |
FDVMGGQBHLETJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2C(C1)O2)C(=O)O |
Origin of Product |
United States |
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